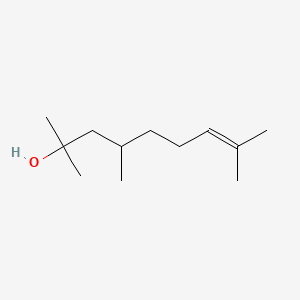

2,4,8-Trimethyl-7-nonen-2-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)-2, 4, 8-trimethyl-7-nonen-2-ol, also known as 2, 6, 10-trimethylundec-2-en-6-ol, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol is primarily located in the membrane (predicted from logP) and cytoplasm (+/-)-2, 4, 8-trimethyl-7-nonen-2-ol has a citrus, floral, and grapefruit taste.

科学的研究の応用

Flavoring Agent in Food Industry

One of the primary applications of 2,4,8-trimethyl-7-nonen-2-ol is as a flavoring agent. Its citrus-like aroma enhances the sensory profile of various food products. According to research, it can effectively impart fruity flavors to beverages and foodstuffs, particularly in formulations that require a fresh citrus note .

Table 1: Flavor Profiles of this compound

| Application Type | Aroma Profile | Examples of Use |

|---|---|---|

| Beverages | Grapefruit, citrus | Carbonated drinks, fruit juices |

| Confectionery | Floral | Candies, chewing gum |

| Dairy Products | Citrus | Yogurts, flavored milks |

| Bakery Products | Fruity | Cakes, pastries |

Fragrance Industry

In the fragrance sector, this compound is utilized for its olfactory properties. It contributes to floral and citrus fragrances in perfumes and personal care products. Its stability in various formulations makes it an attractive choice for cosmetic applications .

Case Study: Fragrance Formulation

A study demonstrated that incorporating this compound into a floral fragrance composition enhanced the overall scent profile while maintaining stability over time. This stability is crucial for commercial products that require a long shelf life .

Safety and Toxicological Evaluation

The safety profile of this compound has been evaluated extensively. It has been classified under GRAS (Generally Recognized As Safe) status for use in food flavors by the FDA . Toxicological studies indicate that it does not pose significant risks at typical usage levels found in food products .

Regulatory Considerations

The regulatory framework surrounding the use of this compound includes safety assessments by various organizations. The Joint FAO/WHO Expert Committee on Food Additives has reviewed its safety for use in food products . The compound's inclusion in flavoring groups indicates compliance with safety standards.

化学反応の分析

Olefin Functionalization Reactions

The 7-nonen-2-ol structure contains a trisubstituted double bond (C7–C8), which participates in electrophilic addition and oxidation reactions.

Hydrohalogenation

Under acidic conditions, the double bond undergoes Markovnikov addition with hydrogen halides (e.g., HCl, HBr). For example:

C12H24O+HX→C12H25XO

The tertiary carbocation intermediate stabilizes the reaction pathway .

Hydration

Proton-catalyzed hydration of the double bond forms a tertiary alcohol. In a study on structural analogs, trifluoroacetic acid (TFA) was used to protonate the olefin, followed by hydrolysis to yield hydroxylated derivatives .

Alcohol-Derived Reactions

The tertiary alcohol group at C2 participates in typical alcohol reactions, though steric hindrance may limit reactivity.

Esterification

Reaction with acyl chlorides or anhydrides under basic conditions produces esters:

C12H24O+RCOCl→C12H23O2CR+HCl

This is inferred from the compound’s classification as a monoterpenoid alcohol .

Oxidation

Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents (e.g., KMnO₄, CrO₃) may cleave the molecule or oxidize the double bond preferentially .

Synthetic Pathways and Alkylation

A synthesis route for the analog 2,5,8-trimethyl-7-nonen-4-one involved:

-

Grignard Reaction : Ethyl magnesium iodide addition to isovaleric aldehyde .

-

Enolate Alkylation : Kinetic deprotonation at −70°C with LDA, followed by alkylation with 3,3-dimethylallyl bromide (Figure 1) .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ethyl MgI, THF, −70°C | Alcohol intermediate | 53% |

| 2 | LDA, 3,3-dimethylallyl bromide | Alkylated ketone | 53% |

Autoxidation and Lipid Peroxidation

As a lipid-like molecule, this compound may undergo autoxidation via radical chain mechanisms. The double bond reacts with molecular oxygen to form hydroperoxides, which decompose into aldehydes or ketones :

C12H24O+O2→C12H24O3→Fragmentation products

Thermal Decomposition

At high temperatures (>200°C), the compound likely undergoes pyrolysis. The boiling point (242–243°C) suggests stability up to this range, but decomposition products (e.g., alkenes, CO) may form beyond this threshold.

Biological and Industrial Relevance

特性

CAS番号 |

437770-28-0 |

|---|---|

分子式 |

C12H24O |

分子量 |

184.32 g/mol |

IUPAC名 |

2,4,8-trimethylnon-7-en-2-ol |

InChI |

InChI=1S/C12H24O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,11,13H,6,8-9H2,1-5H3 |

InChIキー |

QRDZETOZNQTTCN-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CC(C)(C)O |

正規SMILES |

CC(CCC=C(C)C)CC(C)(C)O |

密度 |

0.846-0.853 |

Key on ui other cas no. |

437770-28-0 |

物理的記述 |

Clear, colourless liquid; Fruity aroma |

溶解性 |

Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。